molecular formula C7H13NO4S B13024499 1-Methanesulfonylamino-cyclobutanecarboxylic acid methyl ester

1-Methanesulfonylamino-cyclobutanecarboxylic acid methyl ester

Cat. No.: B13024499
M. Wt: 207.25 g/mol
InChI Key: IPCGHAPHHXWPNR-UHFFFAOYSA-N
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Description

1-Methanesulfonylamino-cyclobutanecarboxylic acid methyl ester is an organic compound with a unique structure that includes a cyclobutane ring, a methanesulfonylamino group, and a carboxylic acid methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methanesulfonylamino-cyclobutanecarboxylic acid methyl ester typically involves the reaction of cyclobutanecarboxylic acid derivatives with methanesulfonyl chloride and subsequent esterification. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The esterification step can be carried out using methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

1-Methanesulfonylamino-cyclobutanecarboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methanesulfonylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methanesulfonylamino group.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclobutanecarboxylic acid methyl esters.

Scientific Research Applications

1-Methanesulfonylamino-cyclobutanecarboxylic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Methanesulfonylamino-cyclobutanecarboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonylamino group can form hydrogen bonds or ionic interactions with active sites, while the cyclobutane ring provides structural rigidity. This combination allows the compound to modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Aminocyclobutanecarboxylic acid: Similar structure but lacks the methanesulfonyl and ester groups.

    Cyclobutanecarboxylic acid: Lacks the methanesulfonylamino and ester groups.

    1-Methanesulfonylmethyl-cyclobutanecarboxylic acid: Similar but with a different substitution pattern.

Uniqueness

1-Methanesulfonylamino-cyclobutanecarboxylic acid methyl ester is unique due to the presence of both the methanesulfonylamino group and the ester group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H13NO4S

Molecular Weight

207.25 g/mol

IUPAC Name

methyl 1-(methanesulfonamido)cyclobutane-1-carboxylate

InChI

InChI=1S/C7H13NO4S/c1-12-6(9)7(4-3-5-7)8-13(2,10)11/h8H,3-5H2,1-2H3

InChI Key

IPCGHAPHHXWPNR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC1)NS(=O)(=O)C

Origin of Product

United States

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